molecular formula C15H12F3NO B8489142 3-Benzoylamino-4-methyl-benzotrifluoride

3-Benzoylamino-4-methyl-benzotrifluoride

Cat. No. B8489142
M. Wt: 279.26 g/mol
InChI Key: PFGQHWCXBRLZTN-UHFFFAOYSA-N
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Patent
US07879887B2

Procedure details

Under ice-cooling, 4.0 ml (34.5 mmol) of benzoyl chloride was added dropwise to a mixture of 4.97 g (28.8 mmol) of 3-amino-4-methyl-benzotrifluoride and 10 ml of pyridine. After stirring the mixture at room temperature for 1 hour, the solvent was removed under reduced pressure, and water was added to the residue. The precipitated solid was collected by filtration and then washed with water and a 50% aqueous methanol solution to give 8.04 g of 3-benzoylamino-4-methyl-benzotrifluoride.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:12]=[C:13]([C:18]([F:21])([F:20])[F:19])[CH:14]=[CH:15][C:16]=1[CH3:17]>N1C=CC=CC=1>[C:1]([NH:10][C:11]1[CH:12]=[C:13]([C:18]([F:19])([F:20])[F:21])[CH:14]=[CH:15][C:16]=1[CH3:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
4.97 g
Type
reactant
Smiles
NC=1C=C(C=CC1C)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC=1C=C(C=CC1C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.04 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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